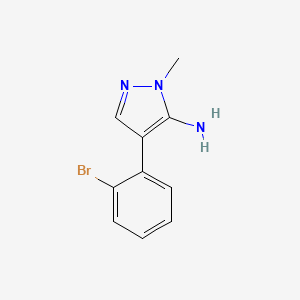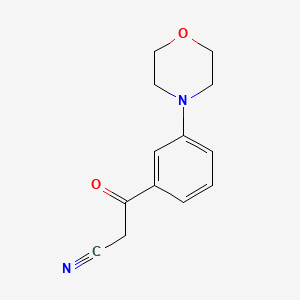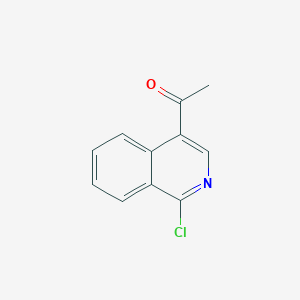
nickel(2+) (2Z)-4-oxopent-2-en-2-olate 4-oxopent-2-en-2-olate dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel(2+) (2Z)-4-oxopent-2-en-2-olate 4-oxopent-2-en-2-olate dihydrate is a coordination compound that features nickel in its +2 oxidation state. This compound is known for its unique chemical structure, which includes two 4-oxopent-2-en-2-olate ligands and two water molecules. It is often used in various chemical reactions and industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of nickel(2+) (2Z)-4-oxopent-2-en-2-olate 4-oxopent-2-en-2-olate dihydrate typically involves the reaction of nickel(II) salts with 4-oxopent-2-en-2-olate ligands in an aqueous medium. The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Ni(II) salt+24-oxopent-2-en-2-olate+2H2O→Nickel(2+) (2Z)-4-oxopent-2-en-2-olate 4-oxopent-2-en-2-olate dihydrate
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
Nickel(2+) (2Z)-4-oxopent-2-en-2-olate 4-oxopent-2-en-2-olate dihydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of nickel.
Reduction: It can be reduced to lower oxidation states or elemental nickel.
Substitution: The ligands can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be carried out using various ligands under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) or nickel(IV) complexes, while reduction may produce nickel(0) or nickel(I) species.
Aplicaciones Científicas De Investigación
Nickel(2+) (2Z)-4-oxopent-2-en-2-olate 4-oxopent-2-en-2-olate dihydrate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic synthesis reactions.
Biology: Investigated for its potential role in enzyme mimetics and bioinorganic chemistry.
Medicine: Explored for its potential therapeutic properties and as a model compound for studying nickel-based drugs.
Industry: Utilized in the production of advanced materials, coatings, and as a precursor for nickel-based catalysts.
Mecanismo De Acción
The mechanism by which nickel(2+) (2Z)-4-oxopent-2-en-2-olate 4-oxopent-2-en-2-olate dihydrate exerts its effects involves coordination chemistry principles. The nickel ion interacts with the ligands through coordination bonds, influencing the electronic and geometric structure of the compound. This interaction can affect the reactivity and stability of the compound, making it suitable for various applications.
Comparación Con Compuestos Similares
Similar Compounds
Cobalt(II) acetylacetonate: Similar in structure but contains cobalt instead of nickel.
Copper(II) acetylacetonate: Contains copper and exhibits different reactivity and properties.
Iron(III) acetylacetonate: Contains iron and is used in different catalytic and industrial applications.
Uniqueness
Nickel(2+) (2Z)-4-oxopent-2-en-2-olate 4-oxopent-2-olate dihydrate is unique due to its specific coordination environment and the presence of nickel. This gives it distinct chemical and physical properties compared to similar compounds containing other metal ions. Its stability, reactivity, and versatility make it valuable in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C10H18NiO6 |
|---|---|
Peso molecular |
292.94 g/mol |
Nombre IUPAC |
nickel(2+);4-oxopent-2-en-2-olate;dihydrate |
InChI |
InChI=1S/2C5H8O2.Ni.2H2O/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;;2*1H2/q;;+2;;/p-2 |
Clave InChI |
ATVXXIIYMWZAGX-UHFFFAOYSA-L |
SMILES canónico |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.O.[Ni+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetate](/img/structure/B12443719.png)

![2-[(2-nitrophenyl)sulfonyl]-N-phenylhydrazinecarboxamide](/img/structure/B12443728.png)

![2-Cyano-3-[5-(3-Cyclohexyl-3,5,8,10-Tetrazatricyclo[7.3.0.0^{2,6}]dodeca-1,4,6,8,11-Pentaen-4-Yl)furan-2-Yl]-~{n},~{n}-Dimethyl-Prop-2-Enamide](/img/structure/B12443742.png)

![2-bromo-4-chloro-6-[(E)-{[2-(morpholin-4-yl)phenyl]imino}methyl]phenol](/img/structure/B12443748.png)


![Methyl 2-({[1-(4-butoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B12443763.png)
![2,3-Dihydro-5-(3,4-dimethoxyphenyl)-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B12443768.png)


